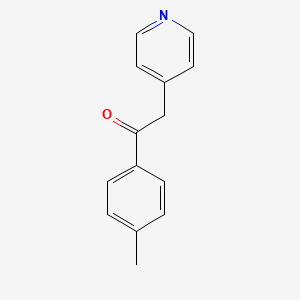

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone

説明

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone: is an organic compound that belongs to the class of ketones It consists of a pyridine ring substituted at the 4-position and a p-tolyl group attached to the ethanone moiety

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone involves the Friedel-Crafts acylation reaction. This reaction typically uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:

Starting Materials: 4-pyridinecarboxylic acid chloride and p-tolylmagnesium bromide.

Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or chloroform at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

Procedure: The acyl chloride is added dropwise to a solution of the aromatic compound and the Lewis acid catalyst. The mixture is stirred for several hours, and the product is then isolated by standard workup procedures, including washing, drying, and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Types of Reactions

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

Oxidation: The major products include 4-pyridinecarboxylic acid and p-toluic acid.

Reduction: The major product is 2-(Pyridin-4-yl)-1-(p-tolyl)ethanol.

Substitution: Depending on the substituent introduced, various halogenated derivatives can be formed.

科学的研究の応用

Pharmaceutical Development

Role as a Key Intermediate

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has been particularly noted for its potential in developing anti-inflammatory and analgesic drugs . Research indicates that derivatives of this compound exhibit promising biological activities, making them suitable candidates for further drug development .

Case Study: Anti-Cancer Properties

A notable study demonstrated that derivatives of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone showed significant cytotoxic effects against various cancer cell lines. The mechanism of action involves the inhibition of specific enzymes related to tumor growth, thus highlighting its potential in cancer therapy .

Agricultural Chemicals

Fungicidal and Insecticidal Properties

In agricultural applications, this compound functions as a potent fungicide and insecticide . Its efficacy in enhancing crop protection products has been documented, providing farmers with effective tools to combat pests and diseases .

Data Table: Efficacy of Agricultural Formulations

Material Science

Advanced Materials Development

The unique chemical properties of this compound make it valuable in material science for creating advanced materials such as polymers and coatings. Its incorporation into polymer matrices enhances mechanical properties and thermal stability .

Biochemical Research

Enzyme Inhibition Studies

Researchers have employed this compound in biochemical studies aimed at understanding enzyme interactions. It has been shown to inhibit specific enzymes that play critical roles in metabolic pathways, thus contributing to the understanding of various diseases.

Case Study: Receptor Binding Studies

A study focused on the binding affinity of this compound to certain receptors revealed insights into its potential therapeutic effects in metabolic disorders. The findings suggest that modifications to the compound's structure could enhance its binding properties and therapeutic efficacy .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create a wide range of derivatives efficiently.

Data Table: Synthetic Routes and Products

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Friedel-Crafts Acylation | Anhydrous solvent (Dichloromethane), Lewis acid catalyst (AlCl₃) | Various ketones and derivatives |

| Reduction | Catalytic hydrogenation | Alcohols |

| Substitution | Electrophilic aromatic substitution | Halogenated derivatives |

作用機序

The mechanism of action of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the ketone group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of the target molecules and lead to the desired therapeutic effects.

類似化合物との比較

Similar Compounds

2-(Pyridin-3-yl)-1-(p-tolyl)ethanone: Similar structure but with the pyridine ring substituted at the 3-position.

2-(Pyridin-4-yl)-1-phenylethanone: Similar structure but with a phenyl group instead of a p-tolyl group.

2-(Pyridin-4-yl)-1-(m-tolyl)ethanone: Similar structure but with the tolyl group substituted at the meta position.

Uniqueness

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is unique due to the specific positioning of the pyridine and p-tolyl groups, which can influence its reactivity and interactions with other molecules

生物活性

2-(Pyridin-4-yl)-1-(p-tolyl)ethanone, a compound characterized by its pyridine and p-tolyl groups, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, particularly focusing on its interactions with enzymes, pharmacological implications, and potential therapeutic applications.

The molecular formula of this compound is C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol. It exhibits a melting point of approximately 110-111 °C and a predicted boiling point of around 370.5 °C. The presence of the pyridine ring suggests significant electronic properties that may influence its biological activity .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are vital for drug metabolism, suggesting that this compound could be instrumental in optimizing pharmacokinetic properties in drug design .

Table 1: Cytochrome P450 Enzymes and Their Functions

| Enzyme | Function | Substrates |

|---|---|---|

| CYP1A2 | Metabolism of caffeine and theophylline | Caffeine, Theophylline |

| CYP2C19 | Metabolism of various drugs | Clopidogrel, Diazepam |

Pharmacological Applications

The inhibitory effects on cytochrome P450 enzymes imply potential applications in pharmacology. By modulating the activity of these enzymes, this compound could enhance the efficacy and safety profiles of co-administered drugs. Its unique structure allows for selective interactions with these enzymes, which may lead to the development of novel drug formulations .

Example Study

A study investigated the effects of a structurally similar compound, 2-(Pyridin-2-yl)acetophenone, revealing significant inhibition of CYP enzymes. This underscores the potential for this compound to exhibit comparable or enhanced biological activities .

Structural Similarities

The structural configuration of this compound provides unique electronic properties that differentiate it from analogs.

Table 2: Similar Compounds and Their Similarity Scores

| Compound Name | Similarity Score |

|---|---|

| 2-(Pyridin-2-yl)acetophenone | 0.90 |

| 2-(Pyridin-2-yl)-1-(m-tolyl)ethanone | 0.89 |

| 1-(Pyridin-3-y)-2-(p-tolyl)ethanone | 0.90 |

This table illustrates the close structural relationships among various pyridine-based compounds and highlights the unique features of this compound that may contribute to its distinct biological activity .

特性

IUPAC Name |

1-(4-methylphenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCKHEMSKSGZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463725 | |

| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100866-13-5 | |

| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。